Fmoc-1-amino-1-cycloheptanecarboxylic acid
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Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is a synthetic organic compound that is often used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis .
Mechanism of Action
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It is known that this compound is used in peptide synthesis . In this context, it could be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
Like many other compounds used in peptide synthesis, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often include the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common reagents used in these reactions include piperidine, dimethylformamide, and various coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) . The major products formed from these reactions are typically peptides or peptide derivatives .
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is similar to other Fmoc-protected amino acids, such as:
- 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid
- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
What sets 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid apart is its unique cycloheptane ring structure, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXGWSABCZHTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363744 |
Source
|
Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-56-6 |
Source
|
Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188751-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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